molecular formula C13H13NO3S B1363609 Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 37572-23-9

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B1363609
CAS No.: 37572-23-9
M. Wt: 263.31 g/mol
InChI Key: CBUIWNUZMRQRPZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: is an organic compound with the molecular formula C13H13NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and methoxy functional groups.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate signaling pathways, affecting cellular responses. Additionally, the compound may bind to specific receptors, altering their conformation and activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the MAPK pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, the compound can alter cell function, potentially leading to therapeutic effects in diseases such as cancer and inflammatory disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them. For instance, the compound may inhibit certain kinases, preventing the phosphorylation of target proteins and thereby altering cellular signaling . Additionally, it can interact with DNA-binding proteins, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and therapeutic effects. Additionally, the compound may affect metabolic flux, altering the levels of specific metabolites and influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters, facilitating its uptake into cells . Once inside the cells, it may bind to proteins, influencing its localization and accumulation. Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-amino-5-(4-methoxyphenyl)thiophene and methyl chloroformate.

    Reaction Conditions: The reaction involves the esterification of the carboxylic acid group in the presence of a base such as triethylamine.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)11-7-10(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUIWNUZMRQRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374900
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-23-9
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37572-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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